molecular formula C11H9NO5 B8643665 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- CAS No. 55005-19-1

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro-

Cat. No.: B8643665
CAS No.: 55005-19-1
M. Wt: 235.19 g/mol
InChI Key: UAADZDHLBGXZJC-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- is a synthetic organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound is characterized by the presence of an ethyl group at the 6th position, a hydroxyl group at the 4th position, and a nitro group at the 3rd position on the benzopyran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- can be achieved through various synthetic routes. One common method involves the condensation of ethyl salicylate with nitroacetophenone under basic conditions, followed by cyclization to form the benzopyran ring. The reaction typically requires a base such as sodium hydroxide and is carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Friedel-Crafts alkylation or acylation reactions using appropriate catalysts.

Major Products Formed

    Oxidation: Formation of 6-ethyl-4-oxo-3-nitro-2H-1-benzopyran-2-one.

    Reduction: Formation of 6-ethyl-4-hydroxy-3-amino-2H-1-benzopyran-2-one.

    Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.

Scientific Research Applications

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity. The compound may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methylcoumarin: Similar structure but with a methyl group instead of an ethyl group.

    4-Hydroxycoumarin: Lacks the nitro and ethyl groups but shares the hydroxyl group at the 4th position.

    7-Methoxycoumarin: Contains a methoxy group at the 7th position instead of the nitro group.

Uniqueness

2H-1-Benzopyran-2-one, 6-ethyl-4-hydroxy-3-nitro- is unique due to the combination of its ethyl, hydroxyl, and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.

Properties

CAS No.

55005-19-1

Molecular Formula

C11H9NO5

Molecular Weight

235.19 g/mol

IUPAC Name

6-ethyl-4-hydroxy-3-nitrochromen-2-one

InChI

InChI=1S/C11H9NO5/c1-2-6-3-4-8-7(5-6)10(13)9(12(15)16)11(14)17-8/h3-5,13H,2H2,1H3

InChI Key

UAADZDHLBGXZJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C(=C2O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Fuming nitric acid (33 ml) was added to a stirred suspension of 6-ethyl-4-hydroxycoumarin (m.p. 216°-8°; 5.52g) in chloroform (500 ml) at room temperature over 1 hour. After standing for a further hour, the solvent was removed in vacuo at room temperature and 6N hydrochloric acid (100 ml) added to the residue. Filtration gave the product m.p. 114°-5°, (C11H9NO5 requires C, 56.17; H, 3.86 N, 5.96. Found: C, 55.86; H, 3.80; N, 5.86). Recrystallisation from benzene-petroleum ether (b.p. 40°-60°) raised the melting point to 117°-9°.
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5.52 g
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